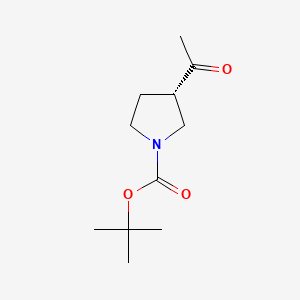

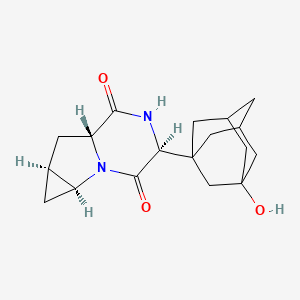

tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate

货号 B570458

CAS 编号:

1374673-89-8

分子量: 213.277

InChI 键: WTNNGFYIEBJFPX-VIFPVBQESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

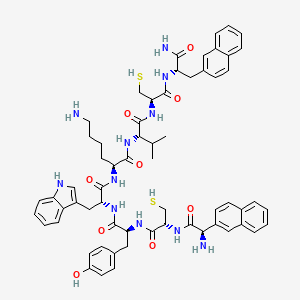

“tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO3 . It belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .

Synthesis Analysis

The synthesis of tert-butyl acetate has been studied via eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” is characterized by an average mass of 201.263 Da and a monoisotopic mass of 201.136490 Da .Chemical Reactions Analysis

The chemical reactions of tert-butyl compounds have been studied extensively. For instance, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” are characterized by its molecular formula C10H19NO3, average mass 201.263 Da, and monoisotopic mass 201.136490 Da .科学研究应用

-

- The tert-butyl group has a unique reactivity pattern due to its crowded structure .

- It is used in chemical transformations and is relevant in nature, including its implication in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- Tertiary butyl esters, which include compounds like “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate”, find large applications in synthetic organic chemistry .

- A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- This flow process is more efficient, versatile, and sustainable compared to the batch .

-

Pharmaceuticals, Organic Synthesis, and Drug Development

- Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a similar compound to “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate”, is used in scientific research.

- It aids in the study of pharmaceuticals, organic synthesis, and drug development.

- The methods of application or experimental procedures are not specified in the source.

- The outcomes of these applications are also not specified in the source.

-

- The tert-butyl group is highlighted by summarising characteristic applications .

- It’s used in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- A compound similar to “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate”, Tert-butyl (3S)-3-[(tert-butyldimethylsilyl)oxy]-3-[(2S,3R)-3-{2-[(tert-butyldiphenylsilyl)oxy]ethyl}oxiran-2-yl]propanoate, has been studied .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .

- Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .

- The resulting protected AAILs were used as the starting materials in dipeptide .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- The tert-butyl group is highlighted by summarising characteristic applications .

- It’s used in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- A compound similar to “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate”, Tert-butyl (3S)-3-[(tert-butyldimethylsilyl)oxy]-3-[(2S,3R)-3-{2-[(tert-butyldiphenylsilyl)oxy]ethyl}oxiran-2-yl]propanoate, has been studied .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .

- Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .

- The resulting protected AAILs were used as the starting materials in dipeptide .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

安全和危害

属性

IUPAC Name |

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737936 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

CAS RN |

1374673-89-8 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate (6.30 g, 24.3 mmol) and MeMgCl (3.0 M, 40 mL) in THF (100 mL) was stirred at 0° C. for 3 h. Sat. NH4Cl was added to quench reaction. The resulting mixture was extracted with ethyl acetate (30 mL), washed with brine, dried over MgSO4, filtered, and evaporated to give tert-butyl 3-acetylpyrrolidine-1-carboxylate (3.6 g, 69% yield) as yellow oil. LCMS (ESI) m/z: 158.3 [M-56+H+].

Quantity

6.3 g

Type

reactant

Reaction Step One

Yield

69%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)

![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/no-structure.png)

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)